molecular formula C12H13NO2 B13657507 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid

Cat. No.: B13657507
M. Wt: 203.24 g/mol
InChI Key: LWQJXPMTTFZUGU-UHFFFAOYSA-N
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Description

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid is a complex organic compound characterized by a spiro structure, where a cyclopropane ring is fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione
  • 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride
  • Spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylic acid, 2’,3’-dihydro-, methyl ester

Uniqueness

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylic acid is unique due to its specific carboxylic acid functional group at the 8’ position, which can influence its reactivity and binding properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-8-carboxylic acid

InChI

InChI=1S/C12H13NO2/c14-11(15)8-2-1-3-10-9(8)6-13-7-12(10)4-5-12/h1-3,13H,4-7H2,(H,14,15)

InChI Key

LWQJXPMTTFZUGU-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=C(C=CC=C23)C(=O)O

Origin of Product

United States

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